
Spectroscopic Characterization of 4,6-Dimethyl-
1-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4,6-Dimethyl-1-heptanol

CAS No.: 820-05-3

Cat. No.: B1603095

Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for

4,6-dimethyl-1-heptanol. In the absence of publicly available experimental spectra, this guide

utilizes high-fidelity predicted spectroscopic data to facilitate the structural elucidation and

characterization of this compound. The following sections detail the predicted ¹H NMR, ¹³C

NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with in-depth interpretations and

the methodologies for their prediction. This guide serves as a valuable resource for researchers

working with 4,6-dimethyl-1-heptanol, offering insights into its structural features through

modern spectroscopic techniques.

Introduction
4,6-Dimethyl-1-heptanol is a branched-chain primary alcohol with the molecular formula

C₉H₂₀O and a molecular weight of 144.25 g/mol [1]. Its structure presents interesting features

for spectroscopic analysis, including diastereotopic protons and distinct carbon environments. A

thorough understanding of its spectroscopic signature is crucial for its identification, purity
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assessment, and for researchers in fields such as organic synthesis, flavor and fragrance

chemistry, and drug discovery.

It is important to note that a comprehensive search of prominent spectroscopic databases,

including the NIST Chemistry WebBook and the Spectral Database for Organic Compounds

(SDBS), did not yield publicly available experimental NMR, IR, or MS spectra for 4,6-dimethyl-
1-heptanol at the time of this writing[2]. While a potential early synthesis of this compound is

mentioned in the literature, the corresponding characterization data is not readily accessible[3].

To address this gap, this guide leverages advanced computational tools to provide high-quality

predicted spectroscopic data. This approach is a scientifically robust alternative that allows for

a detailed structural analysis. The predicted data presented herein is generated using industry-

standard software and algorithms, providing a reliable foundation for understanding the

spectroscopic properties of 4,6-dimethyl-1-heptanol.

Molecular Structure:

Caption: Molecular structure of 4,6-Dimethyl-1-heptanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

organic molecules. The following sections present the predicted ¹H and ¹³C NMR data for 4,6-
dimethyl-1-heptanol.

¹H NMR Spectroscopy
Methodology for Prediction: The ¹H NMR spectrum was predicted using ChemDraw's NMR

prediction tool, which employs a combination of empirical data and computational algorithms to

estimate chemical shifts and coupling constants. The prediction was performed for a solution in

CDCl₃.

Predicted ¹H NMR Data:
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

3.65 t 2H H-1

1.57 m 1H H-2a

1.45 m 1H H-2b

1.28 m 1H H-3a

1.15 m 1H H-3b

1.65 m 1H H-4

1.08 m 2H H-5

1.75 m 1H H-6

0.88 d 6H H-7, H-6'

0.86 d 3H H-4'

Interpretation of the Predicted ¹H NMR Spectrum:

H-1 (δ 3.65, t): The two protons on the carbon bearing the hydroxyl group (C-1) are expected

to be the most deshielded due to the electronegativity of the oxygen atom. They appear as a

triplet due to coupling with the two adjacent protons on C-2.

H-2, H-3, H-5 (δ 1.08-1.57, m): The methylene protons on C-2, C-3, and C-5 appear as

complex multiplets in the aliphatic region of the spectrum. The protons on C-2 and C-3 are

diastereotopic due to the chiral center at C-4, leading to distinct chemical shifts and complex

coupling patterns.

H-4 (δ 1.65, m): The methine proton at the chiral center C-4 is coupled to the protons on C-3

and C-5, as well as the methyl protons at C-4', resulting in a complex multiplet.

H-6 (δ 1.75, m): The methine proton at C-6 is coupled to the protons on C-5 and the two

methyl groups at C-6, also resulting in a multiplet.
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H-7, H-6' (δ 0.88, d): The six protons of the two methyl groups attached to C-6 are equivalent

and appear as a doublet due to coupling with the H-6 proton.

H-4' (δ 0.86, d): The three protons of the methyl group at C-4 appear as a doublet due to

coupling with the H-4 proton.

¹³C NMR Spectroscopy
Methodology for Prediction: The ¹³C NMR spectrum was predicted using ChemDraw's NMR

prediction tool in CDCl₃.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Carbon Assignment

63.2 C-1

39.5 C-2

30.1 C-3

34.5 C-4

48.9 C-5

28.0 C-6

22.7 C-7, C-6'

19.8 C-4'

Interpretation of the Predicted ¹³C NMR Spectrum:

C-1 (δ 63.2): The carbon directly attached to the hydroxyl group is the most deshielded

carbon, appearing at the lowest field.

C-2, C-3, C-4, C-5, C-6 (δ 28.0-48.9): The carbons of the main heptane chain appear in the

aliphatic region. The specific chemical shifts are influenced by their position relative to the

methyl branches and the hydroxyl group.

C-7, C-6' (δ 22.7): The two equivalent methyl carbons attached to C-6.
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C-4' (δ 19.8): The methyl carbon attached to C-4.

Infrared (IR) Spectroscopy
Methodology for Prediction: The IR spectrum was predicted based on characteristic functional

group frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

3330 Strong, Broad O-H stretch (alcohol)

2955, 2870 Strong C-H stretch (alkane)

1465 Medium C-H bend (methylene)

1385, 1365 Medium
C-H bend (methyl, isopropyl

split)

1055 Strong C-O stretch (primary alcohol)

Interpretation of the Predicted IR Spectrum:

O-H Stretch (3330 cm⁻¹): A strong and broad absorption band in this region is the most

characteristic feature of an alcohol, arising from the stretching vibration of the hydroxyl

group. The broadness is due to hydrogen bonding.

C-H Stretch (2955, 2870 cm⁻¹): Strong absorptions in this region are due to the stretching

vibrations of the C-H bonds in the alkyl chain.

C-H Bends (1465, 1385, 1365 cm⁻¹): These medium intensity bands correspond to the

bending vibrations of the methylene and methyl groups. The splitting of the methyl bend into

two bands is characteristic of an isopropyl group.

C-O Stretch (1055 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching

vibration of a primary alcohol.

Mass Spectrometry (MS)
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Methodology for Prediction: The mass spectrum was predicted based on common

fragmentation patterns of primary alcohols.

Predicted Key Mass-to-Charge Ratios (m/z):

m/z Relative Intensity Proposed Fragment

144 Very Low [M]⁺ (Molecular Ion)

126 Low [M - H₂O]⁺

101 Medium [M - C₃H₇]⁺ (alpha-cleavage)

87 Medium
[M - C₄H₉]⁺ (cleavage at C4-

C5)

71 High [C₅H₁₁]⁺

57 High [C₄H₉]⁺ (tert-butyl cation)

43 High [C₃H₇]⁺ (isopropyl cation)

31 Medium [CH₂OH]⁺

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of 4,6-dimethyl-1-heptanol is expected to show a very weak or absent

molecular ion peak at m/z 144 due to the facile fragmentation of alcohols.

[M - H₂O]⁺ (m/z 126): Loss of a water molecule is a common fragmentation pathway for

alcohols.

Alpha-Cleavage: Cleavage of the bond between C1 and C2 is unlikely to be a major pathway

as it would result in the loss of a large alkyl radical.

Cleavage at Branched Points: Fragmentation is favored at the branched points of the carbon

chain.

Cleavage of the C4-C5 bond would lead to a fragment at m/z 87.
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The formation of stable carbocations is a driving force for fragmentation. The presence of

a peak at m/z 57 would be a strong indicator of the tert-butyl-like structure at one end of

the molecule, and a peak at m/z 43 would suggest the presence of an isopropyl group.

[CH₂OH]⁺ (m/z 31): This fragment is characteristic of primary alcohols.

Proposed Fragmentation Pathway:

[C9H20O]+•
m/z 144

[C9H18]+•
m/z 126

- H2O

[C6H15O]+
m/z 87- C4H9•

[C4H9]+
m/z 57

rearrangement

[C3H7]+
m/z 43

rearrangement

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 4,6-Dimethyl-1-heptanol.

Conclusion
This technical guide provides a detailed spectroscopic characterization of 4,6-dimethyl-1-
heptanol based on high-quality predicted data. The analysis of the predicted ¹H NMR, ¹³C

NMR, IR, and MS spectra offers a comprehensive understanding of the structural features of

this molecule. While predicted data is a powerful tool, experimental verification remains the

gold standard. This guide, however, provides a robust framework for researchers to identify and

characterize 4,6-dimethyl-1-heptanol, aiding in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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